lipid X(2-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

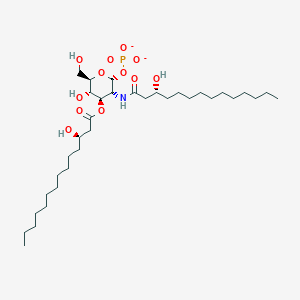

Lipid X(2-) is dianion of lipid X arising from deprotonation of the phosphate OH groups; major species at pH 7.3. It is an organophosphate oxoanion and a 2,3-diacyl-alpha-D-glucosaminyl 1-phosphate. It is a conjugate base of a lipid X.

Applications De Recherche Scientifique

Biomedical Research and Disease Prediction

Lipidomics, the large-scale study of pathways and networks of cellular lipids, has emerged as a powerful tool for predicting diseases. Recent studies have demonstrated that lipid X(2-) and related lipid species can serve as biomarkers for various health conditions.

- Diabetes and Cardiovascular Diseases : A study highlighted the use of lipidomics to predict the incidence of Type 2 Diabetes (T2D) and cardiovascular diseases (CVD). The researchers found that lipid profiles could significantly enhance risk stratification beyond traditional clinical risk factors. Specifically, they identified that certain lipid species correlated with increased risks for these diseases, suggesting that lipid X(2-) could play a role in similar predictive models .

- Heart Failure : Another significant application of lipidomics involved identifying lipid metabolites associated with heart failure risk. Two specific lipids were found to be significantly linked to heart failure across multiple cohorts, indicating that lipid X(2-) might also contribute to understanding heart failure mechanisms .

Drug Delivery Systems

Lipid X(2-) has been incorporated into innovative drug delivery systems, particularly lipid nanoparticles (LNPs). These systems are crucial for effective therapeutic delivery:

- Lipid Nanoparticles : LNPs encapsulate drugs within a lipid shell, enhancing bioavailability and targeting capabilities. The success of mRNA vaccines during the COVID-19 pandemic has underscored the potential of LNPs, which utilize lipids similar to lipid X(2-) for efficient delivery of genetic material .

- Vaccine Development : The use of lipid-based carriers in vaccines has revolutionized immunotherapy. Lipid X(2-) derivatives are being explored for their ability to enhance vaccine efficacy by facilitating the delivery of antigens and adjuvants directly into cells .

Enzymatic Studies

The structural properties of lipid X(2-) have made it a subject of interest in enzymatic studies, particularly concerning membrane-bound enzymes.

- Enzyme Interaction : Research has revealed insights into how enzymes like LpxH from Pseudomonas aeruginosa interact with lipid X(2-). Structural studies have shown that lipid X(2-) binds within the active site of LpxH, influencing enzymatic activity and providing a model for understanding lipid biosynthesis .

- Mechanistic Insights : The binding dynamics between lipid X(2-) and enzymes can elucidate broader metabolic processes involving lipids, contributing to our understanding of various diseases linked to lipid metabolism .

Case Studies

Analyse Des Réactions Chimiques

Phosphate Group Reactivity

The dianionic phosphate group in lipid X(2-) participates in nucleophilic substitution and hydrolysis reactions. At physiological pH (7.3), the deprotonated phosphate acts as a strong nucleophile.

Key Reactions:

-

Hydrolysis : The phosphate ester bond undergoes acid- or base-catalyzed hydrolysis, yielding lipid X and inorganic phosphate .

-

Enzymatic Cleavage : Phosphatases or phospholipases selectively hydrolyze the phosphate bond in biological systems, though specific enzyme interactions for lipid X(2-) remain uncharacterized .

Acyl Chain Reactions

The 3-hydroxytetradecanoyl chains undergo reactions typical of hydroxylated fatty acids:

Oxidation

-

Radical-Mediated Peroxidation : While lipid X(2-) lacks polyunsaturated acyl chains, its 3-hydroxy groups may participate in oxidation under oxidative stress, forming hydroperoxides via hydroxyl radical (HO- ) abstraction .

| Reaction Step | Mechanism | Rate Constant (Est.) |

|---|---|---|

| Initiation (HO- abstraction) | Radical formation at C-3 hydroxyl | k∼104M−1s−1 |

| Propagation (LOO- formation) | Peroxyl radical chain propagation | k∼102M−1s−1 |

Transacylation and Aminolysis

Lipid X(2-) reacts with nucleophiles (e.g., amines, alcohols) in membrane environments:

-

Aminolysis : The acyloxy group undergoes nucleophilic attack by primary amines (e.g., lysine residues in peptides), forming amide bonds .

RCOO−+H2N−peptide→RCONH−peptide+OH−

Example: -

Transesterification : Alcohols displace acyl chains, producing modified lipids .

| Nucleophile | Reaction Rate (t1/2) | Selectivity |

|---|---|---|

| Lysine | 20–40 hours | N-terminus > K23 |

| Serine | >100 hours | Low reactivity |

Membrane-Dependent Reactivity

In bilayer systems, lipid X(2-) exhibits enhanced reactivity due to proximity effects:

-

Acyl Transfer : Preferential transfer of 3-hydroxytetradecanoyl chains to adjacent lipids or proteins, observed in phosphatidylcholine-rich membranes .

-

pH-Dependent Behavior : Protonation at acidic pH (<5) reduces charge repulsion, increasing packing density and altering reaction kinetics .

Biochemical Pathway Interactions

While lipid X(2-) is not directly linked to major metabolic pathways, its structural role in lipid A synthesis involves:

-

Enzymatic Acylation : LpxA/LpxD enzymes transfer acyl groups to the glucosamine backbone in E. coli .

-

Phosphoethanolamine Attachment : Late-stage modifications in lipid A assembly may involve lipid X(2-) as a substrate .

Analytical Characterization

Mass spectrometry (LC-MS/MS) identifies lipid X(2-) via:

Propriétés

Formule moléculaire |

C34H64NO12P-2 |

|---|---|

Poids moléculaire |

709.8 g/mol |

Nom IUPAC |

[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl] phosphate |

InChI |

InChI=1S/C34H66NO12P/c1-3-5-7-9-11-13-15-17-19-21-26(37)23-29(39)35-31-33(32(41)28(25-36)45-34(31)47-48(42,43)44)46-30(40)24-27(38)22-20-18-16-14-12-10-8-6-4-2/h26-28,31-34,36-38,41H,3-25H2,1-2H3,(H,35,39)(H2,42,43,44)/p-2/t26-,27-,28-,31-,32-,33-,34-/m1/s1 |

Clé InChI |

HEHQDWUWJVPREQ-XQJZMFRCSA-L |

SMILES isomérique |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |

SMILES canonique |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])CO)O)OC(=O)CC(CCCCCCCCCCC)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.